molecular formula C27H32O6 B1254422 Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

Cat. No. B1254422
M. Wt: 452.5 g/mol
InChI Key: CWGBIWRWBCYASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate is a natural product found in Owenia cepiodora and Azadirachta indica with data available.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Kallolide A acetate pyrazoline, a compound related to the specified molecule, has been studied for its crystal structure and molecular interactions. This research reveals a 12-membered carbon macrocyclic structure and a trisubstituted furan ring, providing insights into its physical and chemical properties (Rodríguez-Escudero, Marrero, & Rodríguez, 2011).

Isolation from Natural Sources

The compound Andirobin from X. moluccensis, with a structure similar to the specified molecule, has been isolated from seeds in Thailand. Its distinct conformational features provide a foundation for understanding its potential biological activities (Jittaniyom, Sommit, Muangsin, & Pudhom, 2012).

Synthesis from Unsaturated Fatty Esters

Research has been conducted on synthesizing furanoid esters from naturally occurring unsaturated fatty esters, which could include the specified molecule or similar compounds. These studies are crucial for understanding how to derive such complex molecules from simpler organic compounds (Jie & Lam, 1977).

Biological Activity Studies

A study on Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, which are structurally related to the specified molecule, has been conducted to understand their cytotoxicity against cancer cell lines and antibacterial properties. Such research is crucial for assessing the potential therapeutic applications of these compounds (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Catalytic Hydrogenation Studies

Studies on the catalytic hydrogenation of related compounds, such as methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, provide insights into chemical reactions and transformations that these molecules can undergo. Such research is instrumental in the synthesis and modification of complex organic compounds (Sukhorukov et al., 2008).

properties

IUPAC Name

methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGBIWRWBCYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Reactant of Route 2
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Reactant of Route 6
Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

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